Physicochemical Differentiation: Benzoxazole vs. Benzothiazole Thioether Acetaldehyde
Direct comparison of the benzoxazole target compound with its benzothiazole analog reveals quantifiable differences in molecular weight, density, and boiling point that impact procurement and synthetic workflow design. The benzoxazole compound (C₉H₇NO₂S, MW 193.22) exhibits a 16.07 Da lower molecular weight and a 0.044 g/cm³ lower density compared to the benzothiazole analog (C₉H₇NOS₂, MW 209.29, density 1.384 g/cm³) . The predicted boiling point difference of approximately 27°C (313.0°C vs. 340.0°C) translates into distinct purification windows for distillation-based isolation .
| Evidence Dimension | Physicochemical properties (MW, density, boiling point) |
|---|---|
| Target Compound Data | MW 193.22 Da; density 1.34±0.1 g/cm³; predicted BP 313.0±44.0 °C |
| Comparator Or Baseline | 2-(Benzo[d]thiazol-2-ylthio)acetaldehyde: MW 209.29 Da; density 1.384 g/cm³; predicted BP 340.014 °C at 760 mmHg |
| Quantified Difference | ΔMW = -16.07 Da (-7.7%); ΔDensity = -0.044 g/cm³; ΔBP ≈ -27 °C |
| Conditions | Predicted values based on computational models (ACD/Labs or analogous in silico tools); experimental determination of BP and density not reported |
Why This Matters
The lower molecular weight and boiling point of the benzoxazole compound reduce solvent and energy costs during large-scale synthesis and simplify purification logistics relative to the benzothiazole analog, directly impacting procurement cost-per-batch calculations.
